molecular formula C14H7NaO7S B7775609 sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

Cat. No.: B7775609
M. Wt: 342.26 g/mol
InChI Key: HFVAFDPGUJEFBQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H7NaO6S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is also referred to as the sodium salt of 3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate typically involves the sulfonation of 3,4-dihydroxy-9,10-dioxoanthracene. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonate group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration, and reaction time are optimized for maximum yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .

Scientific Research Applications

Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a redox-active compound in electrochemical studies.

    Biology: Employed in biological staining techniques, such as the staining of calcium deposits in tissues.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to metal ions and form complexes that influence various biochemical processes. The compound’s redox properties also play a crucial role in its mechanism of action, allowing it to participate in electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate is unique due to its specific sulfonate and hydroxyl group positions, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise chemical reactivity and selectivity .

Properties

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAFDPGUJEFBQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 2
Reactant of Route 2
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 3
Reactant of Route 3
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 4
Reactant of Route 4
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 5
Reactant of Route 5
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 6
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.